molecular formula C12H7BrFN3 B12078921 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12078921
M. Wt: 292.11 g/mol
InChI Key: GXHZAPOYFORLPN-UHFFFAOYSA-N
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Description

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 5-position and a fluorophenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
  • 5-Bromo-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine

Uniqueness

5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential as a bioactive molecule. The fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C12H7BrFN3

Molecular Weight

292.11 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H7BrFN3/c13-9-5-8-6-16-17(12(8)15-7-9)11-3-1-10(14)2-4-11/h1-7H

InChI Key

GXHZAPOYFORLPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=C(C=C3C=N2)Br)F

Origin of Product

United States

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